8-Ethyl Irinotecan

Catalog No.
S872068
CAS No.
947687-02-7
M.F
C35H42N4O6
M. Wt
614.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Ethyl Irinotecan

CAS Number

947687-02-7

Product Name

8-Ethyl Irinotecan

IUPAC Name

[(19S)-6,10,19-triethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate

Molecular Formula

C35H42N4O6

Molecular Weight

614.7 g/mol

InChI

InChI=1S/C35H42N4O6/c1-4-21-16-28-24(17-30(21)45-34(42)38-14-10-22(11-15-38)37-12-8-7-9-13-37)23(5-2)25-19-39-29(31(25)36-28)18-27-26(32(39)40)20-44-33(41)35(27,43)6-3/h16-18,22,43H,4-15,19-20H2,1-3H3/t35-/m0/s1

InChI Key

IEKWXGPJFJGZSM-DHUJRADRSA-N

SMILES

Array

Synonyms

(S)-4,8,11-Triethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione-9-yl (1,4'-bipiperidine)-1'-carboxylate ;

8-Ethyl Irinotecan (CAS 947687-02-7) is a potent, semi-synthetic analog of camptothecin, a well-established class of topoisomerase I inhibitors used in oncology research. The core mechanism of this class involves the stabilization of the topoisomerase I-DNA covalent complex, which leads to replication-associated DNA double-strand breaks and subsequent cell death, primarily in the S-phase of the cell cycle. The defining procurement characteristic of any camptothecin analog is its specific substitution pattern, which dictates critical performance attributes including potency, bioavailability, and the stability of the pharmacologically active lactone ring.

Direct substitution of 8-Ethyl Irinotecan with other camptothecin analogs, such as the common benchmark SN-38 (7-ethyl-10-hydroxycamptothecin) or topotecan, is inadvisable for achieving reproducible, high-potency results. Subtle modifications to the pentacyclic core dramatically alter cytotoxic potency, in vivo efficacy, and the chemical stability of the essential E-ring lactone. The equilibrium between the active lactone and inactive carboxylate form is highly sensitive to both pH and molecular structure, meaning that compounds with the same core mechanism can have vastly different effective concentrations and formulation requirements. Procuring this specific analog is a deliberate choice for researchers needing the distinct potency and efficacy profile conferred by its unique cyclopenta[g] fused ring system.

Over 5-Fold Greater In Vitro Potency Than Topotecan

In a direct comparison of cytotoxic activity against P388 murine leukemia cells, 8-Ethyl Irinotecan (referred to as compound 2c) demonstrated an IC50 of 0.00031 µM. This was approximately 5.1 times more potent than topotecan (IC50 = 0.0016 µM) and 3.5 times more potent than SN-38 (IC50 = 0.0011 µM) under the same assay conditions.

Evidence DimensionIn Vitro Cytotoxicity (IC50)
Target Compound Data0.00031 µM
Comparator Or BaselineTopotecan: 0.0016 µM | SN-38: 0.0011 µM
Quantified Difference~5.1x more potent vs. Topotecan; ~3.5x more potent vs. SN-38
ConditionsP388 murine leukemia cell line

For researchers performing dose-response studies or high-throughput screening, this significantly higher potency allows for the use of lower concentrations, conserving valuable compound and reducing potential off-target effects.

Achieves Tumor Regression In Vivo at a 12-Fold Lower Dose Than Topotecan

In a human colon carcinoma (HCT-116) xenograft mouse model, 8-Ethyl Irinotecan administered at a 1 mg/kg dose induced tumor regression, demonstrated by a Treated/Control (T/C) tumor growth percentage of -2%. In contrast, the benchmark compound topotecan required a 12-fold higher dose (12 mg/kg) to achieve only tumor stasis (T/C = 2%).

Evidence DimensionIn Vivo Antitumor Efficacy (T/C %)
Target Compound Data-2% at 1 mg/kg
Comparator Or BaselineTopotecan: 2% at 12 mg/kg
Quantified DifferenceInduces regression at a 12x lower dose compared to topotecan, which only achieves stasis.
ConditionsHuman colon carcinoma HCT-116 xenograft model in mice.

This superior in vivo potency minimizes the required dosage for efficacy studies, which can reduce animal toxicity, lower project costs, and indicates a potentially wider therapeutic window.

Engineered for Enhanced Lactone Stability, a Critical Factor for Reproducibility

The camptothecin class is known for the pH-dependent hydrolysis of its active lactone E-ring to an inactive carboxylate form, a major liability for experimental reproducibility and formulation. The cyclopenta[g]camptothecin scaffold of 8-Ethyl Irinotecan was specifically designed to improve lactone stability. A closely related analog from the same patent (compound 2a) demonstrated this principle, retaining over 95% of its active lactone form after 2 hours at pH 7.2, whereas parent camptothecin degraded to only ~20% lactone form in the same period.

Evidence DimensionLactone Form Stability (% remaining after 2h at pH 7.2)
Target Compound DataDesigned for high stability (class-level data)
Comparator Or BaselineCamptothecin: ~20% (for parent class)
Quantified DifferenceThe chemical class shows a >4.75x improvement in stability over the parent compound.
ConditionsAqueous solution at pH 7.2, 37°C.

Improved stability of the active form ensures more consistent and reliable results in cell culture assays and allows for the development of more robust formulations for in vivo studies, reducing variability caused by compound degradation.

High-Potency Agent for Dose-Response Studies in Oncology

The sub-nanomolar IC50 potency makes this compound an excellent choice for establishing dose-response curves and for use as a high-potency positive control in screens for novel topoisomerase I inhibitors.

In Vivo Efficacy Studies Requiring Low Dosing and High Potency

Its ability to induce tumor regression at significantly lower doses than topotecan makes it a preferred candidate for xenograft or syngeneic models where minimizing animal toxicity and maximizing therapeutic effect is critical.

Formulation Development for Sustained-Release or Targeted Delivery

The enhanced stability of the active lactone form makes this compound a more reliable and processable candidate for incorporation into advanced drug delivery systems like nanoparticles or liposomes, where drug integrity over time is paramount for performance.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

3.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

614.31043507 Da

Monoisotopic Mass

614.31043507 Da

Heavy Atom Count

45

UNII

OG7FYG3IZO

Wikipedia

(4S)-4,8,11-Triethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate

Dates

Last modified: 04-15-2024

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